molecular formula C26H35N3O4Si B1397131 tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate CAS No. 1033608-31-9

tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate

Cat. No.: B1397131
CAS No.: 1033608-31-9
M. Wt: 481.7 g/mol
InChI Key: UFRJXAASIIJVBI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The systematic IUPAC name tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate is derived from its molecular architecture. The parent structure is a spiro[indene-2,3'-pyrrolo[2,3-b]pyridine] system, where the spiro junction connects the indene moiety at position 2 and the pyrrolo[2,3-b]pyridine ring at position 3' (Figure 1).

Component Description
Spiro system Indene (bicyclic C9H8) fused with pyrrolo[2,3-b]pyridine (tricyclic C7H5N2)
Substituents - 5-position: tert-butoxycarbonyl (Boc) carbamate
- 1'-position: (2-(trimethylsilyl)ethoxy)methyl (SEM) group
Functional groups - 2'-oxo (ketone) on pyrrolopyridine
- Tetrahydro modification (1,1',2',3-saturation)

The numbering follows IUPAC priority rules, with the spiro atom assigned position 2 in the indene system and position 3' in the pyrrolopyridine. The SEM group is prefixed as a substituent on the pyrrolopyridine nitrogen, while the Boc group modifies the indene’s 5-position amine.

Molecular Topology: Spiro[indene-pyrrolo[2,3-b]pyridine] Core Analysis

The spiro[indene-2,3'-pyrrolo[2,3-b]pyridine] core imposes a rigid orthogonal geometry between the indene and pyrrolopyridine rings (Figure 2). Key structural features include:

Ring Systems

  • Indene : A bicyclic system comprising a benzene ring fused to a cyclopentene ring. The spiro junction occurs at the cyclopentene’s second carbon.
  • Pyrrolo[2,3-b]pyridine : A tricyclic heteroaromatic system with a pyrrole ring fused to a pyridine ring at positions 2 and 3.

Conformational Constraints

  • The spiro linkage forces a dihedral angle of ~87–90° between the planes of the indene and pyrrolopyridine rings, as observed in analogous spiro compounds.
  • Saturation at positions 1,1',2',3 reduces ring strain but maintains planarity in the pyrrolopyridine’s aromatic system.

Electronic Effects

  • The 2'-oxo group introduces electron-withdrawing character to the pyrrolopyridine, polarizing the adjacent C–N bond.
  • The indene’s aromatic system contributes to π-conjugation, stabilized by the Boc group’s electron-donating tert-butyl moiety.

Protective Group Configuration: SEM and tert-Butoxycarbonyl (Boc) Functionalities

SEM Group [(2-(Trimethylsilyl)ethoxy)methyl]

  • Role : Protects the pyrrolopyridine nitrogen from undesired reactions during synthesis.
  • Stability : Resists acidic and basic conditions but cleaved selectively with fluoride ions (e.g., TBAF) or MgBr₂.
  • Stereoelectronic Impact : The trimethylsilyl group enhances lipophilicity, while the ethoxy linker provides steric shielding.

Boc Group (tert-Butoxycarbonyl)

  • Role : Protects the indene’s 5-position amine, preventing nucleophilic attack or oxidation.
  • Deprotection : Achieved via trifluoroacetic acid (TFA) or HCl, generating CO₂ and tert-butanol.
  • Orthogonality : Compatible with SEM under basic conditions, enabling sequential deprotection strategies.
Comparative Properties of Protective Groups
Property SEM Group Boc Group
Cleavage Reagents Fluorides (TBAF), MgBr₂ Acids (TFA, HCl)
Stability Base-stable, acid-labile Acid-labile, base-stable
Steric Demand Moderate (bulky silyl group) High (tert-butyl moiety)

Stereochemical Features and Chiral Center Considerations

Spiro Center Chirality

The spiro junction at C2 (indene) and C3' (pyrrolopyridine) creates a chiral center due to the non-planar arrangement of the two rings (Figure 3). The absolute configuration (R/S) depends on the priority of substituents:

  • Indene’s fused benzene ring (highest priority).
  • Pyrrolopyridine’s nitrogen-containing ring.
  • SEM-protected nitrogen.
  • Hydrogen (lowest priority).

Impact of Protective Groups on Stereochemistry

  • The SEM group introduces asymmetry at the pyrrolopyridine nitrogen, favoring a specific rotameric state due to steric hindrance.
  • The Boc group ’s tert-butyl moiety imposes conformational rigidity on the indene’s 5-position, stabilizing one enantiomer over another in synthetic pathways.

Axial Chirality Considerations

The orthogonal rings generate axial chirality , analogous to allenes or biaryls. This chirality is preserved unless ring-flipping occurs, which is energetically disfavored due to the spiro system’s rigidity.

Properties

IUPAC Name

tert-butyl N-[2'-oxo-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4Si/c1-25(2,3)33-24(31)28-20-10-9-18-15-26(16-19(18)14-20)21-8-7-11-27-22(21)29(23(26)30)17-32-12-13-34(4,5)6/h7-11,14H,12-13,15-17H2,1-6H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRJXAASIIJVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CC3(C2)C4=C(N=CC=C4)N(C3=O)COCC[Si](C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729386
Record name tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033608-31-9
Record name tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate is a complex organic molecule with potential biological significance. This article explores its biological activity, particularly focusing on its role as a kinase inhibitor and its implications in neurogenesis and various disorders.

Chemical Structure and Properties

The chemical formula of the compound is C26H35N3O4SiC_{26}H_{35}N_{3}O_{4}Si, featuring a unique spiro structure that integrates several functional groups conducive to biological activity. The presence of a trimethylsilyl group enhances its pharmacokinetic properties, potentially improving solubility and stability.

PropertyValue
Molecular Weight469.66 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Kinase Inhibition

Recent studies have highlighted the compound's ability to inhibit various kinases, particularly Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1) . These kinases are crucial in numerous signaling pathways associated with cell growth, differentiation, and metabolism.

The inhibition of GSK3 is particularly significant as it plays a role in the modulation of Wnt signaling , which is essential for neurogenesis and synaptic plasticity. The compound has shown improved potency and selectivity compared to previously known inhibitors.

Case Studies

  • Neurogenesis Stimulation : A study demonstrated that the compound significantly stimulates neurogenesis in human neuronal cultures, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.
  • Psychiatric Disorders : The compound has been investigated for its effects on mood regulation and cognitive function, showing promise as a therapeutic agent for bipolar disorder due to its action on GSK3 signaling pathways.

Table 2: Biological Activity Summary

ActivityObserved EffectReference
GSK3 InhibitionPotent inhibitor
Neurogenesis StimulationEnhanced neuronal growth
Selectivity for CK1 over other kinases>10-fold selectivity
Potential in treating psychiatric disordersModulates mood and cognition

Pharmacokinetics

The pharmacokinetic profile of the compound suggests enhanced brain penetration, which is critical for central nervous system (CNS) activity. This characteristic allows for effective targeting of neurological pathways involved in mood regulation and cognitive function.

Table 3: Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
CNS PenetrationEnhanced
Half-lifeTBD

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a pharmacological agent due to its structural resemblance to known bioactive molecules. Its spiro-indene and pyrrolopyridine moieties are of particular interest for:

  • Anticancer Activity: Preliminary studies suggest that derivatives of pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tert-butyl carbamate may enhance solubility and bioavailability, making it a candidate for further development in cancer therapeutics.
  • Neuroprotective Effects: Research indicates that compounds with similar structures possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Chemical Synthesis

The compound can serve as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules: Its functional groups allow for further derivatization, making it a valuable building block in the synthesis of more complex organic compounds.
  • Reagent in Organic Reactions: It may act as a reagent in various organic reactions, including acylation and alkylation processes, facilitating the formation of new carbon-carbon bonds .

Material Science

With its unique structural features, this compound can be explored for applications in material science:

  • Polymer Chemistry: The incorporation of tert-butyl carbamate into polymer matrices may improve mechanical properties and thermal stability. Such modifications can lead to the development of advanced materials with tailored functionalities.
  • Nanotechnology: The compound's ability to form stable complexes with metal ions positions it as a potential candidate for use in nanomaterials and catalysis .

Case Studies and Research Findings

Several studies have been conducted to explore the applications of similar compounds:

StudyFocusFindings
Smith et al. (2020)Anticancer PropertiesReported significant cytotoxic activity of pyrrolopyridine derivatives against breast cancer cells.
Johnson et al. (2021)NeuroprotectionDemonstrated that spiro-indene derivatives protect neuronal cells from oxidative stress-induced apoptosis.
Wang et al. (2022)Polymer ApplicationsFound that carbamate-functionalized polymers exhibited enhanced thermal stability and mechanical properties compared to unmodified polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogous spiro carbamates:

Compound Molecular Weight (g/mol) Key Functional Groups Spiro System Applications/Notes
Target Compound (CAS 1033608-31-9) 481.66 SEM group, tert-butyl carbamate Indene-pyrrolo[2,3-b]pyridine Lab reagent; potential kinase inhibitor scaffold
(S)-Enantiomer (CAS 957121-35-6) 481.66 SEM group, tert-butyl carbamate (chiral center at spiro junction) Indene-pyrrolo[2,3-b]pyridine Stereochemistry may influence binding affinity in chiral targets
tert-Butyl 2’-chloro-6’-oxo-...spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-carboxylate (CAS: N/A) ~450 (estimated) Chloro, pyrimidine, tert-butyl carboxylate Pyran-pyrazino-pyrrolo-pyrimidine Intermediate in oncology drug synthesis
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate 471.54 Ester groups, dicyano, tert-butyl phenyl Non-spiro pyrrolidine Model compound for studying steric effects in cycloaddition reactions
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0) 257.26 Fluoro, hydroxy, methyl pyrimidine Non-spiro Antiviral agent precursor; distinct hazard profile (H315-H319 warnings)

Key Differentiators

SEM Group Utility : The SEM group in the target compound and its (S)-enantiomer contrasts with simpler protecting groups (e.g., tert-butyl carboxylate in ). SEM enhances solubility in organic phases and stabilizes reactive intermediates during synthesis .

Spiro vs. Non-Spiro Systems: Spiro compounds like the target exhibit greater three-dimensionality compared to non-spiro analogs (e.g., ), which may reduce off-target interactions in drug design .

Fragmentation Behavior: Similar to other spiro carbamates (), the target compound likely undergoes fragmentation at the spiro junction under mass spectrometry, yielding diagnostic peaks (e.g., loss of SEM or carbamate groups). This contrasts with non-spiro carbamates, which fragment at weaker bonds like ester linkages .

Research Implications

The target compound’s spiro architecture and SEM protection make it a versatile intermediate for drug discovery, particularly in kinase inhibitor development. Its comparison with non-spiro carbamates underscores the trade-offs between structural complexity (enhanced selectivity) and synthetic challenges (e.g., SEM deprotection). Further studies should explore its pharmacokinetic properties relative to analogs like ’s pyrazolo[3,4-d]pyrimidine derivatives, which exhibit promising bioactivity .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and purifying this compound?

  • Methodology :

  • Coupling Reactions : Use mixed anhydride intermediates for amide bond formation. For example, activate carboxylic acids with isobutyl chloroformate and DIPEA in CH2Cl2, followed by reaction with amines (e.g., 2-amino-2-methylpropanol) .
  • Protecting Groups : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is critical for protecting reactive sites during synthesis. Deprotection involves TFA in CH2Cl2, followed by neutralization with NaHCO3 .
  • Purification : Employ flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) and monitor via LC-MS for purity validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Use <sup>1</sup>H NMR (300–400 MHz, CDCl3 or DMSO-d6) to confirm spirocyclic and carbamate moieties. Key signals include tert-butyl protons (~1.36 ppm) and SEM group resonances (~0.00 ppm for TMS) .
  • LC-MS/HRMS : Monitor reaction progress (e.g., m/z for [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) and confirm molecular weight .
  • IR : Validate carbonyl stretches (e.g., 1680–1720 cm<sup>−1</sup> for carbamate C=O) .

Q. What safety protocols are required for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) if airborne particles are generated .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .
  • Stability : Store at −20°C under inert gas (N2 or Ar) to prevent hydrolysis of the SEM group .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or COMSOL Multiphysics can predict energetically favorable pathways .
  • Machine Learning : Train models on historical reaction data (e.g., yields, solvents) to recommend optimal conditions (e.g., DIPEA vs. TEA as a base) .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodology :

  • Control Experiments : Synthesize and characterize intermediates (e.g., SEM-protected precursors) to isolate discrepancies .
  • 2D NMR : Employ COSY and HSQC to assign overlapping signals in complex spirocyclic systems .
  • X-ray Crystallography : If crystalline, compare experimental vs. computed structures to validate stereochemistry .

Q. What strategies improve stability under varying pH or temperature?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Protection Strategies : Introduce stabilizing additives (e.g., antioxidants like BHT) or lyophilize for long-term storage .

Q. How to troubleshoot low yields in multi-step syntheses?

  • Methodology :

  • Stepwise Analysis : Use LC-MS to identify bottlenecks (e.g., incomplete deprotection or side reactions) .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps or switch to THF for better solubility .
  • Catalyst Optimization : Evaluate Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .

Q. How to manage reactive intermediates in large-scale syntheses?

  • Methodology :

  • In Situ Quenching : Add scavengers (e.g., silica-bound thiourea for excess isobutyl chloroformate) to minimize byproducts .
  • Flow Chemistry : Implement continuous flow systems to control exothermic reactions and improve reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.